molecular formula C18H18N2O3 B2970406 methyl 2-(6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydroquinazolin-3-yl)acetate CAS No. 313502-69-1

methyl 2-(6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydroquinazolin-3-yl)acetate

Cat. No.: B2970406
CAS No.: 313502-69-1
M. Wt: 310.353
InChI Key: BTZJKQRWVCDVAM-UHFFFAOYSA-N
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Description

Methyl 2-(6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydroquinazolin-3-yl)acetate is a complex organic compound belonging to the class of quinazolinone derivatives. These compounds are known for their diverse biological activities and are often explored for their potential therapeutic applications. The structure of this compound includes a quinazolinone core, which is a bicyclic system consisting of a benzene ring fused to a pyrimidine ring, with various substituents that contribute to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydroquinazolin-3-yl)acetate typically involves multi-step organic reactions. One common method is the Biginelli reaction, which is an acid-catalyzed, three-component reaction between an aldehyde, a hydrogen methylene active compound, and urea (or its analogue). This reaction is known for its efficiency in producing highly functionalized heterocycles .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, which allow for better control over reaction conditions and improved yields. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can enhance the sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydroquinazolin-3-yl)acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with additional carbonyl groups, while reduction can produce alcohol or amine derivatives.

Mechanism of Action

The mechanism of action of methyl 2-(6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydroquinazolin-3-yl)acetate involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Methyl 2-(6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydroquinazolin-3-yl)acetate can be compared with other quinazolinone derivatives:

The uniqueness of this compound lies in its specific substituents and the resulting biological activities, making it a valuable compound for research and development.

Properties

IUPAC Name

methyl 2-(6-methyl-2-oxo-4-phenyl-1,4-dihydroquinazolin-3-yl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O3/c1-12-8-9-15-14(10-12)17(13-6-4-3-5-7-13)20(18(22)19-15)11-16(21)23-2/h3-10,17H,11H2,1-2H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTZJKQRWVCDVAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)NC(=O)N(C2C3=CC=CC=C3)CC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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